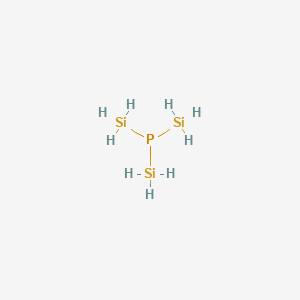
Trisilylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisilylphosphane, also known as trisilylphosphine, is a chemical compound with the molecular formula H₉PSi₃. It consists of a phosphorus atom bonded to three silicon atoms, each of which is further bonded to three hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions: Trisilylphosphane can be synthesized through several methods. One common approach involves the reaction of sodium phosphide (Na₃P) or potassium phosphide (K₃P) with stoichiometric mixtures of chlorotriphenylsilane and chlorotrimethylsilane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound for various applications.
化学反应分析
Types of Reactions: Trisilylphosphane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus-oxygen compounds.
Reduction: It can be reduced under specific conditions to yield different phosphorus-silicon compounds.
Substitution: this compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorus-oxygen compounds, while reduction reactions produce phosphorus-silicon compounds .
科学研究应用
Trisilylphosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-silicon compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in semiconductor manufacturing and as a catalyst in various industrial processes
作用机制
The mechanism of action of trisilylphosphane involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with transition metals and other elements. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
相似化合物的比较
Trisilylphosphane can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine contains three phenyl groups attached to the phosphorus atom. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Trimethylphosphine: This compound has three methyl groups attached to the phosphorus atom. It is known for its use in homogeneous catalysis and as a ligand in transition metal complexes.
Triethylphosphine: Similar to trimethylphosphine, triethylphosphine has three ethyl groups attached to the phosphorus atom. .
Uniqueness of this compound: this compound is unique due to its silicon-phosphorus bonds, which impart distinct chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with transition metals and its applications in semiconductor manufacturing highlight its significance in both research and industry.
属性
IUPAC Name |
trisilylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZKUUHUWJRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH3]P([SiH3])[SiH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9PSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15110-33-5 |
Source


|
| Record name | Phosphine, trisilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
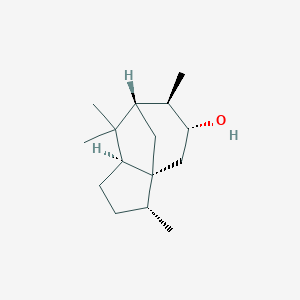
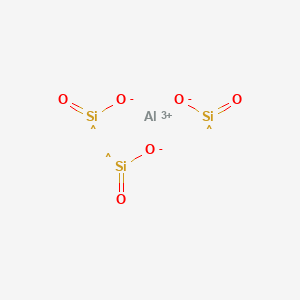
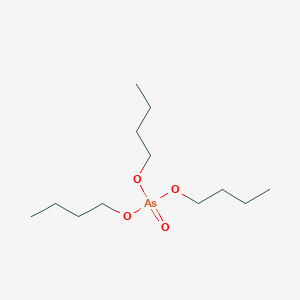
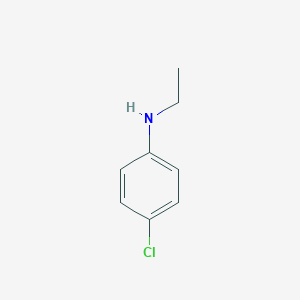
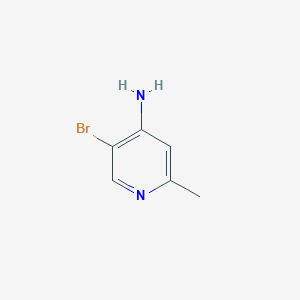
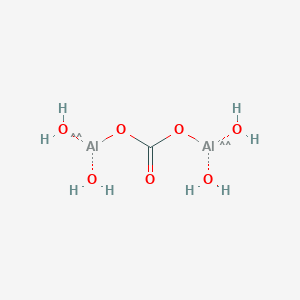

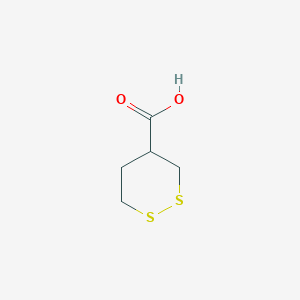
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
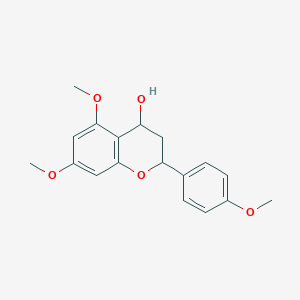
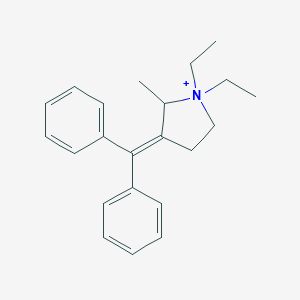
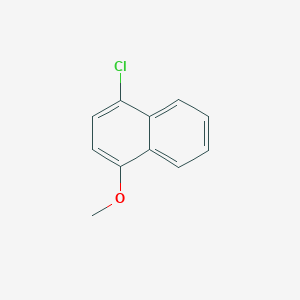
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
